3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a central bicyclic core substituted with a 3,4-dimethoxyphenyl group at position 3, methyl groups at positions 2 and 5, and an N-(tetrahydrofuran-2-ylmethyl)amine at position 5. Pyrazolo[1,5-a]pyrimidines are broadly investigated for their antimycobacterial, anticancer, and kinase-inhibitory activities, as seen in structurally related compounds .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-13-10-19(22-12-16-6-5-9-28-16)25-21(23-13)20(14(2)24-25)15-7-8-17(26-3)18(11-15)27-4/h7-8,10-11,16,22H,5-6,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRCYISMXLCFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The tetrahydrofuran-2-ylmethyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pyrazolo[1,5-a]pyrimidine core is shared with numerous derivatives, but its substituents differentiate it from analogues. Key comparisons include:
Key Observations:
Substituent Effects on Activity :
- 3-Position : Fluorophenyl groups (e.g., Compound 32) are associated with potent anti-mycobacterial activity (MIC ≤ 0.12 µg/mL) due to enhanced electron-withdrawing effects and target binding . In contrast, the target compound’s 3,4-dimethoxyphenyl group may reduce potency but improve metabolic stability via methoxy groups .
- 5-Position : Methyl or phenyl groups (e.g., Compounds 32, 47) balance steric and electronic interactions, whereas the target’s 5-methyl group may optimize steric fit in binding pockets .
- 7-Position : Pyridinylmethyl (e.g., Compound 47) or THF groups influence solubility and hERG liability. The THF substituent in the target compound may reduce hERG binding risk compared to basic pyridine derivatives .
Physicochemical Properties :
- The THF group in the target compound likely enhances aqueous solubility compared to pyridinylmethyl or aryl N-substituents, as cyclic ethers improve polarity .
- Methoxy groups increase metabolic stability but may reduce membrane permeability compared to halogenated analogues .
Biological Activity Trends: Fluorophenyl derivatives (e.g., Compound 32) show superior antimycobacterial activity, suggesting electron-withdrawing groups at position 3 are critical for targeting M. tuberculosis ATP synthase .
Data Table: Comparative Analysis of Select Analogues
Research Findings and Implications
- Anti-Mycobacterial Potential: While fluorophenyl derivatives (e.g., Compound 32) dominate this category, the target compound’s dimethoxyphenyl group may offer a novel mechanism against resistant strains, though potency may be lower .
- Anticancer Applications : Dimethoxyphenyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) inhibit kinase pathways, suggesting the target compound could be optimized for oncology targets .
- Safety Profile : The THF substituent may reduce hERG channel binding (a common toxicity in pyridine derivatives), making the target compound a safer candidate for further development .
Q & A
Q. What are the typical synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Methodological Answer: Synthesis involves multi-step reactions, often starting with condensation of aminopyrazoles with β-ketoesters or chalcones, followed by cyclization and functionalization. Key steps include:
- Precursor assembly : Use of 3,4-dimethoxyphenyl and tetrahydrofuran-methylamine substituents via nucleophilic substitution or coupling reactions .
- Cyclization : Microwave-assisted or reflux conditions to form the pyrazolo[1,5-a]pyrimidine core .
- Purification : Column chromatography or HPLC to isolate intermediates and final products . Example conditions:
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | DMF, 120°C, 12h | Microwave irradiation improves yield by 20% |
| Amine coupling | EDCI/HOBt, DCM, rt | Catalyst screening (e.g., triethylamine) enhances efficiency |
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) and verifies substitution patterns .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- HPLC-PDA : Monitors purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer: SAR requires systematic variation of substituents and evaluation of biological outputs:
- Substituent modification : Compare analogs with altered methoxy groups (e.g., mono- vs. di-methoxy) or tetrahydrofuran replacements (e.g., pyrrolidine) to assess target binding .
- Biological assays : Use kinase inhibition assays (e.g., EGFR or CDK2) or cell viability tests (e.g., MTT on cancer lines) to quantify activity . Example SAR findings from analogous compounds:
| Substituent Change | Impact on IC₅₀ (EGFR) | Reference |
|---|---|---|
| 4-Fluorophenyl → 4-Methoxyphenyl | 2.5-fold decrease | |
| Tetrahydrofuran → Piperidine | Loss of selectivity |
Q. What strategies resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., ATP concentration in kinase assays) .
- Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .
- Meta-analysis : Cross-reference data from public databases (e.g., PubChem BioAssay) to identify consensus targets .
Q. How can advanced chromatographic techniques address purity challenges in complex syntheses?
Methodological Answer: High-resolution methods are critical for isolating closely related byproducts:
- LC-MS/MS : Differentiates isomers (e.g., regioisomeric pyrazolo-pyrimidines) via fragmentation patterns .
- Chiral HPLC : Resolves enantiomers when asymmetric centers are present (e.g., tetrahydrofuran-methyl group) .
- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies labile moieties (e.g., methoxy groups prone to demethylation) .
Q. What computational and experimental approaches elucidate the mechanism of action?
Methodological Answer: Integrate molecular modeling with biochemical assays:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
